[(1,3-Dioxolan-2-yl)methyl](diphenyl)phosphane
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Overview
Description
(1,3-Dioxolan-2-yl)methylphosphane is an organophosphorus compound that features a 1,3-dioxolane ring attached to a diphenylphosphane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxolan-2-yl)methylphosphane typically involves the reaction of diphenylphosphane with a suitable 1,3-dioxolane derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a 1,3-dioxolane derivative to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (1,3-Dioxolan-2-yl)methylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxolan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Scientific Research Applications
(1,3-Dioxolan-2-yl)methylphosphane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dioxolan-2-yl)methylphosphane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, facilitating catalytic reactions. The dioxolane ring provides stability and specificity in binding interactions, while the diphenylphosphane group can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
(2,2-Diphenyl-1,3-dioxolan-4-yl)methylphosphane: Another related compound with a dioxolane ring and a phosphane group.
Uniqueness
(1,3-Dioxolan-2-yl)methylphosphane is unique due to its combination of a dioxolane ring and a diphenylphosphane group, which imparts distinct reactivity and stability. This makes it particularly useful in Wittig reactions and as a ligand in coordination chemistry .
Properties
CAS No. |
73785-74-7 |
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Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
1,3-dioxolan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H17O2P/c1-3-7-14(8-4-1)19(13-16-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
WBDBECFEKBPJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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